molecular formula C6H8N2 B116886 エチルピラジン CAS No. 13925-00-3

エチルピラジン

カタログ番号: B116886
CAS番号: 13925-00-3
分子量: 108.14 g/mol
InChIキー: KVFIJIWMDBAGDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-エチルピラジンは、分子式が C6H8N2 で表される有機化合物です。この化合物は、ピラジン類に属し、ピラジン類とは、1 位と 4 位に窒素原子を持つ 6 員環を含む複素環芳香族有機化合物のことです。 2-エチルピラジンは、独特のナッツ、カビ、チョコレートのような香りで知られており、食品業界では貴重な香料として使用されています .

作用機序

2-エチルピラジンの作用機序は、内皮型一酸化窒素合成酵素の活性化を介して一酸化窒素の合成に至ります。 次に、一酸化窒素は、平滑筋細胞の環状グアノシン一リン酸のレベルを上昇させることで血管拡張を引き起こし、結果として弛緩と血流の増加をもたらします . この機序は、心臓血管疾患と潜在的な治療介入の研究において特に興味深いものです。

類似化合物:

  • ピラジン
  • 2-メチルピラジン
  • 2,5-ジメチルピラジン
  • テトラメチルピラジン

比較: 2-エチルピラジンは、その特定のエチル基置換のために、類似化合物の中でユニークな存在であり、独特の香りや風味プロファイルを与えています。 ピラジンとその誘導体は、焙煎や焼いた食品に一般的に見られますが、2-エチルピラジンは特にナッツとチョコレートのような香りのために注目されています . 一方、テトラメチルピラジンは、その抗酸化作用の可能性とスーパーオキシドアニオンを捕捉する役割で知られています .

準備方法

合成経路と反応条件: 2-エチルピラジンは、さまざまな方法で合成できます。 一般的な方法の 1 つは、2-クロロアセトフェノンとアンモニアを反応させてアミノケトンを生成し、次に縮合と酸化を行って 2-エチルピラジンを得る方法です . 別の方法としては、ピロール環とアシル (ブロモ)アセチレンのクロスカップリングを行い、次にプロパルギルアミンを付加して分子内環化を行う方法があります .

工業的生産方法: 2-エチルピラジンの工業的生産では、通常、コーヒー豆やごまなどの食品を焙煎する過程で、アミノ酸と還元糖の間で起こるメイラード反応を利用します . この方法は、効率性が高く、目的とする化合物の収率が高いことから、好まれています。

3. 化学反応解析

反応の種類: 2-エチルピラジンは、酸化、還元、置換などのさまざまな化学反応を起こします。 酸化剤の存在下では特に反応性が高く、窒素酸化物などの副生成物が生成されます .

一般的な試薬と条件: 2-エチルピラジンの反応で使用される一般的な試薬には、酸化のための硝酸と還元のための水素ガスがあります。反応は通常、目的の結果を得るために、温度と圧力を制御した条件下で行われます。

生成される主な生成物: 2-エチルピラジンの反応から生成される主な生成物には、窒素酸化物、一酸化炭素、二酸化炭素などがあります . これらの生成物は、ガスクロマトグラフィーや質量分析などの手法を用いて分析され、その組成と濃度が決定されます。

4. 科学研究への応用

2-エチルピラジンは、科学研究において幅広い用途があります。化学分野では、より複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学分野では、メイラード反応とその食品の風味発現における役割を研究するためのモデル化合物として役立っています . 医学分野では、内皮型一酸化窒素合成酵素を活性化することによる血管拡張作用など、治療効果の可能性について研究されています . 産業分野では、その独特の香りのため、さまざまな食品に香料として使用されています .

化学反応の分析

Types of Reactions: 2-Ethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of oxidizing agents, leading to the formation of nitrogen oxides and other by-products .

Common Reagents and Conditions: Common reagents used in the reactions of 2-Ethylpyrazine include nitric acid for oxidation and hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of 2-Ethylpyrazine include nitrogen oxides, carbon monoxide, and carbon dioxide . These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and concentration.

類似化合物との比較

  • Pyrazine
  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • Tetramethylpyrazine

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, 2-Ethylpyrazine is particularly noted for its nutty and chocolate-like aroma . Tetramethylpyrazine, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

特性

IUPAC Name

2-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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URL https://haz-map.com/Agents/17014
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Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-1.000
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS No.

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name Moldin
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Record name 2-Ethyl pyrazine
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Record name Pyrazine, 2-ethyl-
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Record name Ethylpyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze ethylpyrazine in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on ethylpyrazine's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: Ethylpyrazine is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in ethylpyrazine concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: Ethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, ethylpyrazine has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including ethylpyrazine, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While ethylpyrazine is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

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